7-(4-fluorobenzyl)-1,3-dimethyl-8-({2-[(4-methylphenyl)sulfanyl]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(4-fluorobenzyl)-1,3-dimethyl-8-({2-[(4-methylphenyl)sulfanyl]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a fluorobenzyl group, a dimethyl group, and a sulfanyl ethylamino group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorobenzyl)-1,3-dimethyl-8-({2-[(4-methylphenyl)sulfanyl]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, including the introduction of the fluorobenzyl group, the dimethylation of the purine ring, and the attachment of the sulfanyl ethylamino group. Common reagents used in these reactions include fluorobenzyl bromide, dimethyl sulfate, and 4-methylphenyl sulfanyl ethylamine. The reaction conditions often involve the use of organic solvents such as dichloromethane and toluene, with temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
7-(4-fluorobenzyl)-1,3-dimethyl-8-({2-[(4-methylphenyl)sulfanyl]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydride and alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF) as solvents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes .
Scientific Research Applications
7-(4-fluorobenzyl)-1,3-dimethyl-8-({2-[(4-methylphenyl)sulfanyl]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-(4-fluorobenzyl)-1,3-dimethyl-8-({2-[(4-methylphenyl)sulfanyl]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in cellular processes, including cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2-acetyl-1-(4-fluorobenzyl)pyrrole
- 2-[(4-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
Compared to similar compounds, 7-(4-fluorobenzyl)-1,3-dimethyl-8-({2-[(4-methylphenyl)sulfanyl]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications .
Properties
Molecular Formula |
C23H24FN5O2S |
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Molecular Weight |
453.5 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1,3-dimethyl-8-[2-(4-methylphenyl)sulfanylethylamino]purine-2,6-dione |
InChI |
InChI=1S/C23H24FN5O2S/c1-15-4-10-18(11-5-15)32-13-12-25-22-26-20-19(21(30)28(3)23(31)27(20)2)29(22)14-16-6-8-17(24)9-7-16/h4-11H,12-14H2,1-3H3,(H,25,26) |
InChI Key |
JXMCZEJCHRVLSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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